molecular formula C18H16N2OS2 B2767765 2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one CAS No. 922880-47-5

2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B2767765
CAS No.: 922880-47-5
M. Wt: 340.46
InChI Key: DMLDWPHBBBMCGQ-UHFFFAOYSA-N
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Description

2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a pyridazine ring, a thiophene ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 2,4-Dimethylphenyl Group: This step involves the coupling of the pyridazine ring with 2,4-dimethylphenyl bromide using a palladium-catalyzed cross-coupling reaction.

    Formation of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving a suitable thioketone precursor.

    Formation of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Research: It is used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(furan-2-yl)ethan-1-one
  • 2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyridin-2-yl)ethan-1-one

Uniqueness

Compared to similar compounds, 2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one exhibits unique electronic properties due to the presence of the thiophene ring. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photovoltaics.

Properties

IUPAC Name

2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-12-5-6-14(13(2)10-12)15-7-8-18(20-19-15)23-11-16(21)17-4-3-9-22-17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLDWPHBBBMCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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